4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Overview
Description
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic photoconductor1. It is a charge transporting molecule for Non-Linear Optical (NLO) applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone. However, similar compounds are often synthesized by the reaction of the appropriate benzaldehyde and hydrazine2.Molecular Structure Analysis
The molecular formula of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is (C6H5)2N2CHC6H4N(CH2C6H5)23. Its molecular weight is 467.603.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone. However, similar compounds are often involved in various organic reactions4.Physical And Chemical Properties Analysis
The melting point of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is 148-152 °C1. It has a maximum absorption wavelength (λmax) of 362 nm1. The SMILES string representation of its structure is C(N(Cc1ccccc1)c2ccc(cc2)\C=N\N(c3ccccc3)c4ccccc4)c5ccccc51.Scientific Research Applications
Carrier Transport Materials
- Hydrazone compounds, including derivatives similar to 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone, are investigated for their use as carrier transport materials in electrophotography (Chen Zhaobin, 1999).
Catalysis
- Some related compounds are used as catalysts in bromination reactions, impacting the rate and efficiency of these chemical processes (Goodman & Detty, 2004).
Synthesis of Novel Compounds
- The synthesis of new compounds, such as cyclic 2-tetrazene derivatives, utilizes similar hydrazone compounds in their reaction processes (Mataka & Anselme, 1973).
Antioxidant Activity
- Derivatives of hydrazones, similar to 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone, have been studied for their antioxidant activities, contributing to research in pharmacology and material sciences (Nikolaevskii et al., 2012).
Asymmetric Synthesis
- Such compounds are also pivotal in asymmetric synthesis, which is a critical aspect of producing chiral compounds used in various pharmaceuticals (Davies et al., 2004).
Polymer Science
- In the field of polymer science, these compounds are used in the development of new materials with specific properties, like in the immobilization of catalysts on polyethylene fibers (Degni et al., 2004).
Safety And Hazards
Future Directions
The future directions of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone could involve its use in organic photoconductors and NLO applications1. However, more research is needed to fully understand its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBOPBCDTWDDY-YQCHCMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430677 | |
Record name | 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone | |
CAS RN |
85171-94-4 | |
Record name | 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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